molecular formula C14H14ClN3O B1526204 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea CAS No. 1275694-37-5

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

Cat. No. B1526204
CAS RN: 1275694-37-5
M. Wt: 275.73 g/mol
InChI Key: SCLMRQOWAZSFLX-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, also known as 3-APMU or 3-Aminophenylmethylurea, is an organic compound that has been studied extensively in scientific research for its potential applications in the laboratory. 3-APMU has been used in a variety of experiments, ranging from biochemical and physiological studies to the synthesis of other compounds.

Scientific Research Applications

Clastogenicity and Sister-Chromatid Exchanges

Nitrosoureas, including compounds related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been studied for their clastogenicity and ability to induce sister-chromatid exchanges in Chinese hamster V79-E cells. These properties are crucial for understanding the mutagenic potential and the underlying mechanisms of action, which can contribute to cancer research and environmental toxicology (Thust, Mendel, Schwarz, & Warzok, 1980).

Anti-Cancer Agents

Symmetrical and non-symmetrical N,N'-diarylureas have shown potential as activators of eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This research points to the role of such compounds in developing targeted, non-toxic anti-cancer therapies, highlighting the potential therapeutic applications of urea derivatives (Denoyelle et al., 2012).

Cytokinin Activity in Plant Biology

Urea derivatives, including those structurally related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been explored for their cytokinin activity, which affects cell division and differentiation in plants. This research is significant for agricultural biotechnology, offering pathways to enhance crop yields and stress resistance (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Photodegradation and Environmental Stability

The photodegradation and hydrolysis of substituted ureas, including those similar to the compound of interest, have been studied in environmental contexts. This research helps understand how such compounds degrade in natural water bodies, contributing to environmental pollution control and pesticide management strategies (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-[(3-aminophenyl)methyl]-3-(2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLMRQOWAZSFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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